2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde
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Overview
Description
2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile intermediate in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the pyrrolidine ring through cyclization reactions, followed by the introduction of the pyridine ring via nucleophilic substitution reactions. The piperidine ring is then formed through additional cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyridine and pyrrolidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings.
Pyridine derivatives: Compounds with similar pyridine rings.
Piperidine derivatives: Compounds with similar piperidine rings
Uniqueness
2-(2-(Pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to its combination of three different nitrogen-containing rings, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H21N3O |
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Molecular Weight |
259.35 g/mol |
IUPAC Name |
2-(2-pyrrolidin-1-ylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C15H21N3O/c19-12-18-11-2-1-7-14(18)13-6-5-8-16-15(13)17-9-3-4-10-17/h5-6,8,12,14H,1-4,7,9-11H2 |
InChI Key |
UZGXDMJJLWAEQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=C(N=CC=C2)N3CCCC3)C=O |
Origin of Product |
United States |
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